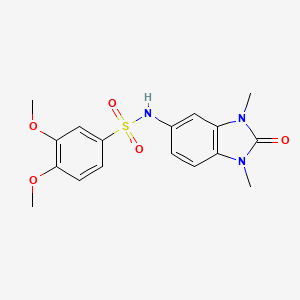

![molecular formula C13H11FN2O3S B5585949 4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5585949.png)

4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is achieved efficiently, and its structure has been confirmed through Single Crystal X-Ray Diffraction (SC-XRD) techniques. The synthesis process ensures the formation of a compound with two crystallographically distinct molecules within the asymmetric unit, showcasing a significant dihedral angle variation between the fluorobenzene ring and the acetamide moiety across the two molecule types (Ashfaq et al., 2021).

Molecular Structure Analysis

The molecular structure of 4-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is characterized by a complex network of strong N–H…O and O–H…O hydrogen bonds, along with weaker C-H…O interactions. This intricate hydrogen bonding network plays a crucial role in stabilizing the crystal packing. The molecular overlay plot helps in exploring the structural differences between the two types of molecules present in the structure (Ashfaq et al., 2021).

Chemical Reactions and Properties

4-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid shows a variety of chemical behaviors and reactions, particularly in forming complexes with selected transition metal ions. These complexes, characterized by diverse physico-chemical methods, reveal the carboxylate groups' bidentate ligand action. The hydrate formation in these complexes, except for the Er(III) complex, indicates the compound's reactive nature toward water molecules (Ferenc et al., 2017).

Physical Properties Analysis

The compound's physical properties, such as its crystal packing and non-covalent interactions, are essential for understanding its stability and behavior in different environments. Hirshfeld surface inspection and Density Functional Theory (DFT) calculations further affirm the high stability of this compound's crystal structure, providing insights into its potential applications in various fields (Ashfaq et al., 2021).

Chemical Properties Analysis

The chemical properties of 4-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid, such as its reactivity with metal ions and its hydrogen bonding capabilities, highlight its potential for further chemical modifications and applications. The ability to form stable complexes with metals and the inherent stability provided by the hydrogen bonding network suggest a wide range of chemical functionalities and applications for this compound (Ferenc et al., 2017).

Propriétés

IUPAC Name |

4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3S/c14-9-3-1-8(2-4-9)10-7-20-13(15-10)16-11(17)5-6-12(18)19/h1-4,7H,5-6H2,(H,18,19)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQKLMBVGZBCPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5585868.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5,6-dimethylpyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5585880.png)

![2-(4H-1,2,4-triazol-3-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5585885.png)

![2-cyclopropyl-9-[3-(2,4-difluorophenyl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585891.png)

![vinyl [(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetate](/img/structure/B5585897.png)

![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide](/img/structure/B5585898.png)

![ethyl 4-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5585908.png)

![8-[(2-fluorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5585911.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-(pyridin-4-ylacetyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585935.png)

![3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-thienylmethyl)benzamide](/img/structure/B5585943.png)

![2-benzyl-4-{[2-(trifluoromethyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5585951.png)

![3-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5585959.png)